N~9~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE
Overview
Description
N~9~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a xanthene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cycloaddition reaction of nitrile oxides with olefins .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N~9~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N9-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-3-phenyl-4-isoxazolyl)methylamine: Shares the isoxazole ring but lacks the xanthene core.
N- [4- [ [ (5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide: Another isoxazole derivative with different functional groups.
Uniqueness
N~9~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of the xanthene core and the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-9H-xanthene-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-15-21(23(30-34-15)16-9-3-2-4-10-16)25(32)28-29-26(35)27-24(31)22-17-11-5-7-13-19(17)33-20-14-8-6-12-18(20)22/h2-14,22H,1H3,(H,28,32)(H2,27,29,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUIZGPWYLKVBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.